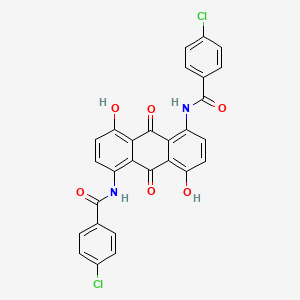

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide)

Description

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) (CAS: 83721-56-6) is an anthraquinone derivative characterized by a central 9,10-dihydroxy-9,10-dioxoanthracene core substituted at the 1,5-positions with 4-chlorobenzamide groups. Its molecular formula is C₃₀H₁₈Cl₂N₂O₆, with a molecular weight of 573.38 g/mol (calculated from ). This compound is primarily studied in materials science and pharmaceutical contexts due to its anthraquinone backbone, which is known for applications in dyes and bioactive molecules .

Properties

CAS No. |

83721-56-6 |

|---|---|

Molecular Formula |

C28H16Cl2N2O6 |

Molecular Weight |

547.3 g/mol |

IUPAC Name |

4-chloro-N-[5-[(4-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C28H16Cl2N2O6/c29-15-5-1-13(2-6-15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-3-7-16(30)8-4-14/h1-12,33-34H,(H,31,37)(H,32,38) |

InChI Key |

RYLATRFYKZMNMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) typically involves multiple steps:

Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions starting from simple aromatic compounds

Attachment of Chlorobenzamide Moieties: The chlorobenzamide groups are introduced via amide bond formation, typically using reagents like thionyl chloride or carbodiimides to activate the carboxylic acid groups for nucleophilic attack by amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The dioxo groups can be reduced to hydroxy groups.

Substitution: The chlorobenzamide moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that the compound binds to, inhibiting or modulating their activity.

Pathways Involved: The compound may interfere with cellular pathways, such as signal transduction or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- The 3-chloro isomer (CAS: 83721-54-4) may display distinct electronic properties due to meta-substitution .

- Methoxy vs. Methyl Groups : The 4-methoxy analog (CAS: 3076-87-7) has increased oxygen content, enhancing polarity and hydrogen-bonding capacity, whereas the 4-methyl derivative (CAS: 84559-87-5) is more lipophilic .

Physicochemical Properties

Solubility and Stability:

- 4-Chloro Derivative (CAS: 83721-56-6): Limited solubility in water due to hydrophobic chlorobenzamide groups; stability data suggest sensitivity to heat and light, requiring storage below 25°C (precaution code P210 in ).

- 4-Methoxy Derivative (CAS: 3076-87-7) : Improved solubility in polar solvents (e.g., DMSO) compared to chloro analogs, attributed to methoxy oxygen’s electron-donating effects .

- Diacerein (CAS: 13739-02-1): A related anthraquinone (9,10-dihydro-4,5-dihydroxy-9,10-dioxo-2-anthroic acid diacetate) used pharmaceutically; notably insoluble in water (0.01 mg/mL at 20°C), highlighting the role of substituents in solubility .

Thermal Behavior:

- The 2,5-dichloro analog (CAS: 30124-48-2) decomposes at ~250°C, while the 4-methyl derivative (CAS: 84559-87-5) shows higher thermal stability (decomposition >300°C), likely due to reduced halogen-induced reactivity .

Biological Activity

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) is a complex organic compound that belongs to the anthracene derivative family. This compound is notable for its unique structure, which includes hydroxyl and carbonyl functional groups that enhance its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C28H16Cl2N2O6

- CAS Number : 83721-55-5

- Molar Mass : 547.34 g/mol

The compound features a central anthracene core with two 4-chlorobenzamide groups attached. The presence of hydroxyl and dioxo groups contributes significantly to its biological activity.

Structural Representation

| Feature | Description |

|---|---|

| Core Structure | Anthracene |

| Functional Groups | Hydroxyl (-OH), Carbonyl (C=O), Chlorobenzamide |

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) exhibits various biological activities primarily through its interactions with cellular targets. Research indicates that the compound can:

- Inhibit Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulate Receptor Activity : It can bind to receptors and modulate their functions, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) showed that the compound inhibited cell growth in a dose-dependent manner.

- Mechanistic Insights : The inhibition of topoisomerases and induction of apoptosis were identified as key mechanisms through which the compound exerts its anticancer effects.

Antimicrobial Properties

Preliminary studies suggest that N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) may also possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) on human breast cancer cells. The results indicated:

- A significant reduction in cell viability at concentrations above 10 µM.

- An increase in apoptotic markers such as caspase activation.

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit topoisomerase II. The findings revealed:

- IC50 values indicating potent inhibition at nanomolar concentrations.

- Structural analysis suggested that the hydroxyl groups play a critical role in binding affinity.

Comparative Analysis with Similar Compounds

The following table compares N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N'-(9-Aminoanthracene-1,5-diyl)bis(benzamide) | Amino and carbonyl groups | Potential enzyme inhibitor |

| 2-Hydroxyanthraquinone | Hydroxy group on anthraquinone | Antimicrobial properties |

| N,N'-(4-Hydroxy-9,10-anthraquinone) | Hydroxy and carbonyl groups | Anticancer activity |

The unique combination of functional groups in N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) enhances its reactivity and biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.